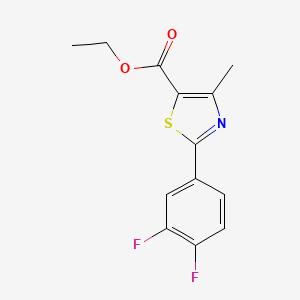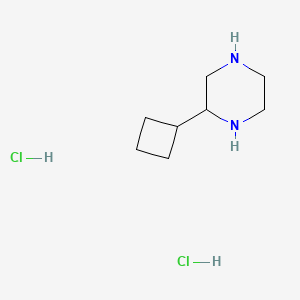![molecular formula C7H15NO B2388782 N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine CAS No. 1689884-87-4](/img/structure/B2388782.png)
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine, commonly known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
MEM acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by MEM leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in neuronal excitability, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MEM are primarily mediated by its interaction with the α7 nAChR. Studies have shown that MEM can enhance cognitive function, improve memory retention, and reduce inflammation in the brain. Additionally, MEM has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MEM in lab experiments is its high selectivity for the α7 nAChR, which allows for precise targeting of this receptor. Additionally, MEM has a relatively long half-life and can be administered orally, making it a convenient tool for studying the effects of α7 nAChR activation in vivo. However, one limitation of using MEM is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MEM, including the development of new compounds based on MEM as a building block, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MEM and to determine its safety profile at different doses.
合成法
MEM can be synthesized using various methods, including reductive amination, reductive alkylation, and Mannich reaction. The most common method involves the reaction of formaldehyde, methylamine, and propionaldehyde in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain pure MEM.
科学的研究の応用
MEM has been used in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MEM has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In neuroscience, MEM has been used to study the mechanism of action of certain drugs and their effects on the central nervous system. In pharmacology, MEM has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKXWNYUQDZLG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine | |
CAS RN |
1689884-87-4 |
Source


|
| Record name | methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

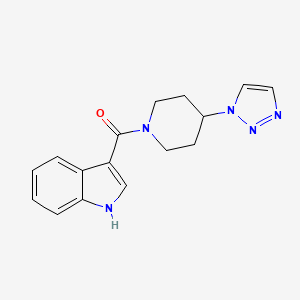
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
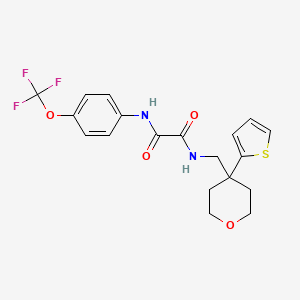
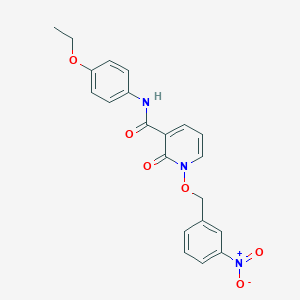

![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)

![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
